molecular formula C11H15NSi B8630516 2-Methyl-5-trimethylsilanylethynyl-pyridine

2-Methyl-5-trimethylsilanylethynyl-pyridine

Cat. No.: B8630516
M. Wt: 189.33 g/mol
InChI Key: CLPVURIZNSHEBN-UHFFFAOYSA-N
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Description

2-Methyl-5-trimethylsilanylethynyl-pyridine is a useful research compound. Its molecular formula is C11H15NSi and its molecular weight is 189.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

trimethyl-[2-(6-methylpyridin-3-yl)ethynyl]silane

InChI

InChI=1S/C11H15NSi/c1-10-5-6-11(9-12-10)7-8-13(2,3)4/h5-6,9H,1-4H3

InChI Key

CLPVURIZNSHEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 2.0 g (11.6 mmol) 5-bromo-pyridin-2-ylamine and 2.3 mL (16.3 mmol) 1-trimethylsilyl-ethyne using 68 mg (0.36 mmol) CuI, 305 mg (1.2 mmol) triphenylphosphine, 213 mg (0.30 mmol) PdCl2(PPh3)2 and 18 mL (127 mmol) triethylamine in 18 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using a hexane/ethyl acetate gradient. Yield: 1.5 g (68%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
305 mg
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
213 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 2.0 g (11.6 mmol) 5-bromo-2-methyl-pyridine and 2.3 mL (16.3 mmol) 1-trimethylsilyl-ethyne using 68 mg (0.36 mmol) CuI, 305 mg (1.2 mmol) triphenylphosphine, 213 mg (0.30 mmol) PdCl2(PPh3)2 and 18 mL (127 mmol) triethylamine in 18 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using a hexane/ethyl acetate gradient. Yield: 1.5 g (68%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
305 mg
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
213 mg
Type
catalyst
Reaction Step Seven

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